![molecular formula C9H13F3N4O B12464851 N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide is a chemical compound with the molecular formula C9H13F3N4O. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-3-(trifluoromethyl)pyrazole with 2-methyl-3-aminopropanamide under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- 3-(trifluoromethyl)-1H-pyrazole
- 5-methyl-3-(trifluoromethyl)-1H-pyrazole
- 2-methyl-3-(trifluoromethyl)pyrazole
Uniqueness
N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13F3N4O |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide |
InChI |
InChI=1S/C9H13F3N4O/c1-5(8(13)15-17)4-16-6(2)3-7(14-16)9(10,11)12/h3,5,17H,4H2,1-2H3,(H2,13,15) |
InChI Key |
WJSFIUBTHPIDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


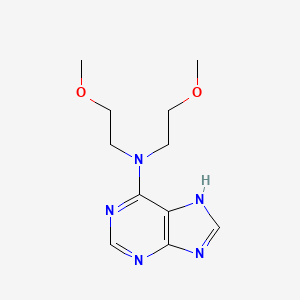
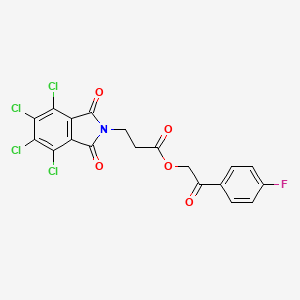
![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
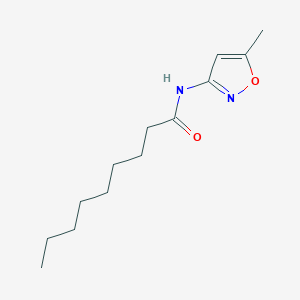
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
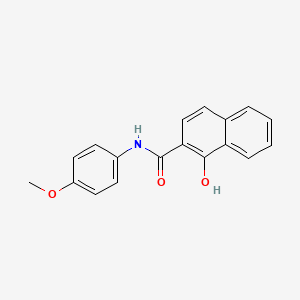
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
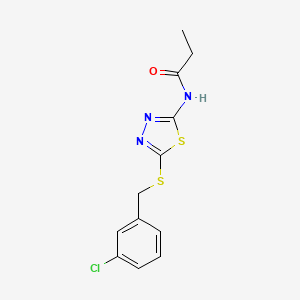
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
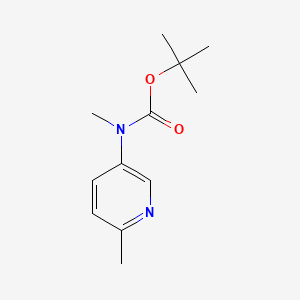
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)

